Cas no 1019767-63-5 (4-(benzyloxy)-3-bromopyridine)
4-(benzyloxy)-3-bromopyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 3-bromo-4-(phenylmethoxy)-
- 3-bromo-4-phenylmethoxypyridine
- 4-(benzyloxy)-3-bromopyridine
- 3-broMo-4-(phenylMethoxy)pyridine
- Z1509572042
- AKOS025394066
- A1-64658
- BS-19145
- DB-058737
- WYXHPRLZHHYGQN-UHFFFAOYSA-N
- MB09820
- 1019767-63-5
- SCHEMBL3606177
- MFCD11226996
- DTXSID90738885
- EN300-226504
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- MDL: MFCD11226996
- Inchi: 1S/C12H10BrNO/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
- InChI Key: WYXHPRLZHHYGQN-UHFFFAOYSA-N
- SMILES: BrC1C=NC=CC=1OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 262.9946
- Monoisotopic Mass: 262.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- PSA: 22.12
4-(benzyloxy)-3-bromopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM316629-5g |
4-(Benzyloxy)-3-bromopyridine |
1019767-63-5 | 95% | 5g |
$799 | 2021-08-18 | |
| Ambeed | A456706-1g |
4-(Benzyloxy)-3-bromopyridine |
1019767-63-5 | 98% | 1g |
$379.0 | 2024-04-26 | |
| A2B Chem LLC | AA07758-50mg |
4-(Benzyloxy)-3-bromopyridine |
1019767-63-5 | 90% | 50mg |
$138.00 | 2024-01-05 | |
| A2B Chem LLC | AA07758-100mg |
4-(Benzyloxy)-3-bromopyridine |
1019767-63-5 | 90% | 100mg |
$187.00 | 2024-01-05 | |
| A2B Chem LLC | AA07758-250mg |
4-(Benzyloxy)-3-bromopyridine |
1019767-63-5 | 98% | 250mg |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AA07758-500mg |
4-(Benzyloxy)-3-bromopyridine |
1019767-63-5 | 90% | 500mg |
$374.00 | 2024-01-05 | |
| A2B Chem LLC | AA07758-1g |
4-(Benzyloxy)-3-bromopyridine |
1019767-63-5 | 98% | 1g |
$336.00 | 2024-04-20 | |
| Chemenu | CM316629-250mg |
4-(Benzyloxy)-3-bromopyridine |
1019767-63-5 | 95% | 250mg |
$180 | 2022-06-14 | |
| Chemenu | CM316629-1g |
4-(Benzyloxy)-3-bromopyridine |
1019767-63-5 | 95% | 1g |
$417 | 2022-06-14 | |
| A2B Chem LLC | AA07758-5g |
4-(Benzyloxy)-3-bromopyridine |
1019767-63-5 | 98% | 5g |
$1316.00 | 2024-04-20 |
4-(benzyloxy)-3-bromopyridine Suppliers
4-(benzyloxy)-3-bromopyridine Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 4-(benzyloxy)-3-bromopyridine
Professional Introduction to Compound with CAS No. 1019767-63-5 and Product Name: 4-(benzyloxy)-3-bromopyridine
The compound with the CAS number 1019767-63-5 and the product name 4-(benzyloxy)-3-bromopyridine represents a significant advancement in the field of pharmaceutical chemistry. This pyridine derivative has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery and medicinal chemistry. The presence of both a benzyloxy group and a bromine substituent on the pyridine ring imparts unique reactivity, making it a valuable intermediate in synthesizing more complex molecules.
In recent years, the demand for specialized heterocyclic compounds has surged, particularly in the development of small-molecule inhibitors targeting various biological pathways. 4-(benzyloxy)-3-bromopyridine stands out as a promising candidate for this purpose. Its molecular structure allows for facile functionalization, enabling chemists to explore diverse chemical modifications that can enhance binding affinity and selectivity towards therapeutic targets.
One of the most compelling aspects of this compound is its utility in constructing pharmacophores for kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. The bromine atom in 4-(benzyloxy)-3-bromopyridine serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are widely employed in medicinal chemistry to introduce aryl or heteroaryl groups into molecular frameworks. This capability has been leveraged in several recent studies to develop novel kinase inhibitors with improved pharmacokinetic profiles.
Recent research published in high-impact journals highlights the role of 4-(benzyloxy)-3-bromopyridine in designing potent JAK2 inhibitors. JAK2 is a tyrosine kinase implicated in hematologic malignancies, and inhibiting its activity has emerged as a viable therapeutic strategy. Researchers have demonstrated that by incorporating this pyridine derivative into drug candidates, they can achieve high binding affinity to the JAK2 ATP-binding site while minimizing off-target effects. The benzyloxy group contributes to hydrophobic interactions, whereas the bromine atom facilitates further derivatization through Suzuki or Stille couplings, allowing for fine-tuning of the molecule's properties.
The synthesis of 4-(benzyloxy)-3-bromopyridine itself is an intriguing process that showcases modern synthetic methodologies. Traditional approaches often involve multi-step sequences with harsh conditions, but recent advances have enabled more efficient routes. For instance, one study reported a one-pot synthesis involving halogenation followed by nucleophilic substitution with benzyl alcohol under mild conditions. This method not only improves yield but also reduces waste generation, aligning with green chemistry principles.
The versatility of 4-(benzyloxy)-3-bromopyridine extends beyond kinase inhibition. Its structural motif has been explored in the development of antimicrobial agents. Emerging evidence suggests that pyridine derivatives can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. By leveraging the reactivity of the bromine and benzyloxy groups, chemists have synthesized analogs that exhibit promising activity against resistant strains of bacteria such as *Staphylococcus aureus* and *Pseudomonas aeruginosa*. These findings underscore the compound's potential as a building block for next-generation antibiotics.
In addition to its pharmaceutical applications, 4-(benzyloxy)-3-bromopyridine has found utility in materials science. Its ability to undergo cross-coupling reactions makes it suitable for constructing conjugated polymers used in organic electronics. Researchers have incorporated this pyridine derivative into π-conjugated systems to enhance charge transport properties in organic field-effect transistors (OFETs). The benzyloxy group contributes to solubility, while the bromine atom allows for further functionalization via metal-catalyzed reactions, enabling precise control over polymer architecture.
The future prospects of 4-(benzyloxy)-3-bromopyridine are vast and multifaceted. As computational chemistry techniques advance, virtual screening methods are being employed to identify novel derivatives with enhanced biological activity. Machine learning models trained on large datasets have predicted new analogs of this compound that may exhibit superior efficacy in preclinical studies. Furthermore, biocatalytic approaches are being explored to improve synthetic routes, reducing reliance on hazardous reagents and minimizing environmental impact.
In conclusion,4-(benzyloxy)-3-bromopyridine (CAS No. 1019767-63-5) represents a cornerstone molecule in contemporary drug discovery and materials science. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics targeting critical diseases such as cancer and infections. As research continues to uncover new applications for this compound, its significance is only expected to grow, solidifying its place as a cornerstone of modern chemical innovation.
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